![molecular formula C17H11F6N2O B2433088 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline CAS No. 83012-10-6](/img/no-structure.png)
4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This structure is often found in various pharmaceuticals and dyes . The compound also contains a pyridinium group, which is a positive ion derived from pyridine by protonation at the nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and pyridinium rings, as well as the trifluoromethyl groups. These groups could significantly influence the compound’s chemical behavior and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl groups might make the compound more reactive towards nucleophiles, while the pyridinium group could potentially participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups might increase the compound’s lipophilicity, while the pyridinium group could confer water solubility .Applications De Recherche Scientifique
Anti-Tubercular Activities : Wardell et al. (2011) reported that derivatives of this compound exhibit significant anti-tubercular activities. Their study focused on the thermolysis of related compounds and the subsequent formation of oxazaborolidine derivatives, which showed promising minimum inhibitory concentrations against M. tuberculosis H37Rv ATTC 27294 (Wardell, Souza, Wardell, & Lourenço, 2011).
Antimicrobial Agents : Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives starting from a compound structurally similar to 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Malaria Treatment : Hamann et al. (2014) studied novel triazole-linked compounds derived from 2,8-bis(trifluoromethyl)quinoline for their effects against the Plasmodium falciparum strain of malaria. These compounds, structurally related to mefloquine, showed low micromolar range of IC50s, indicating their potential as anti-malarial agents (Hamann, de Kock, Smith, van Otterlo, & Blackie, 2014).
Crystal Structure Analysis : Gonçalves et al. (2011) analyzed the crystal structures of derivatives of mefloquine, which is closely related to the compound . Their research provided insights into the molecular conformations and intermolecular interactions of these compounds (Gonçalves, Kaiser, de Souza, Wardell, Wardell, & Howie, 2011).
Synthesis and Characterization : Azev et al. (2013) focused on the synthesis, thermal transformations, and mass spectrometric fragmentation of related compounds. This research contributes to the understanding of the chemical properties and potential applications of such quinoline derivatives (Azev et al., 2013).
Photocyclization Studies : Karasawa et al. (2016) investigated the photocyclization reactions of di(quinolinyl)arylamines and tri(quinolinyl)amine, which are structurally similar to the compound . Their research provided insights into emission color changes and photoreaction-induced self-assemblies (Karasawa, Todo, Usui, Harada, Yoza, Suemune, & Koga, 2016).
Antibacterial and Antituberculosis Properties : Eswaran et al. (2010) synthesized new quinoline derivatives and evaluated their antibacterial and antituberculosis properties. Their findings indicated that most of the synthesized compounds demonstrated significant activity against various bacterial strains (Eswaran, Adhikari, Chowdhury, Pal, & Thomas, 2010).
Luminescent Properties : Bai et al. (2017) explored the hydrogen-bonding interactions in luminescent quinoline-triazoles. Their study provided valuable information on the relationship between molecular structure and luminescent properties (Bai, Young, & Hor, 2017).
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline' involves the reaction of 2,8-bis(trifluoromethyl)quinoline with 1-hydroxypyridine in the presence of a suitable reagent to form the intermediate compound. The intermediate compound is then reacted with a suitable reagent to form the final product.", "Starting Materials": [ "2,8-bis(trifluoromethyl)quinoline", "1-hydroxypyridine" ], "Reaction": [ "Step 1: 2,8-bis(trifluoromethyl)quinoline is reacted with 1-hydroxypyridine in the presence of a suitable reagent, such as triethylamine, to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with a suitable reagent, such as methyl iodide, to form the final product, 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline." ] } | |
Numéro CAS |
83012-10-6 |
Formule moléculaire |
C17H11F6N2O |
Poids moléculaire |
373.278 |
Nom IUPAC |
4-[(1-hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline |
InChI |
InChI=1S/C17H11F6N2O/c18-16(19,20)13-6-3-5-12-10(8-11-4-1-2-7-25(11)26)9-14(17(21,22)23)24-15(12)13/h1-7,9,26H,8H2/q+1 |
Clé InChI |
GFUOUHZQQVDUSM-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C(=C1)CC2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5,6,7,8,9-Hexahydropyrimido[4,5-c]azepine-2,4-dione;hydrochloride](/img/structure/B2433007.png)
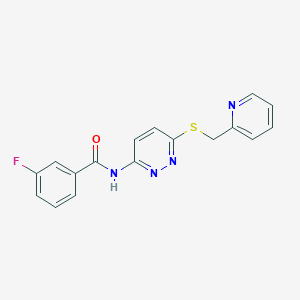
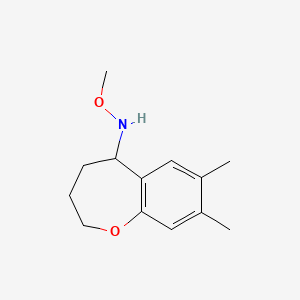
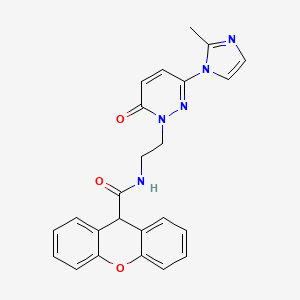
![2-({1-[(4-chlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2433012.png)
![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B2433013.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2433015.png)
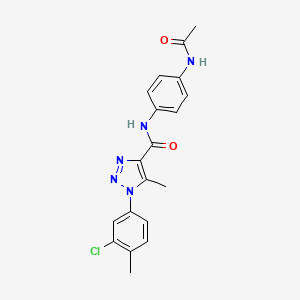
![2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2433017.png)
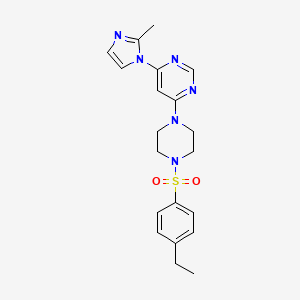
![1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2433021.png)
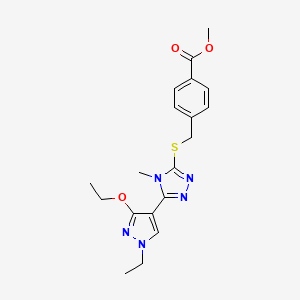
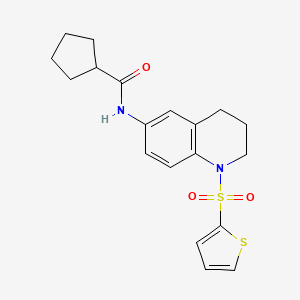
![3-[Ethyl(hydroxy)phosphoryl]prop-2-enoic acid](/img/structure/B2433027.png)
